molecular formula C30H33N3O5 B607519 Fmoc-Val-Ala-PAB CAS No. 1394238-91-5

Fmoc-Val-Ala-PAB

Número de catálogo B607519
Número CAS: 1394238-91-5
Peso molecular: 515.61
Clave InChI: PIEQFKSWCKVBTP-PPHZAIPVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Val-Ala-PAB, also known as Fmoc-Val-Ala-PAB-OH, is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Ala will specifically be cleaved by Cathepsin B . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

The synthesis of Fmoc-Val-Ala-PAB involves the reaction of Fmoc-Val-OH with L-alanine to generate Fmoc-Val-Ala-OH. Then, Fmoc-Val-Ala-OH is reacted with PAP to produce Fmoc-Val-Ala-PAP-OH .


Molecular Structure Analysis

The molecular formula of Fmoc-Val-Ala-PAB is C30H33N3O5 . It has a molecular weight of 515.60 .


Chemical Reactions Analysis

Fmoc-Val-Ala-PAB is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Physical And Chemical Properties Analysis

Fmoc-Val-Ala-PAB appears as a white to light yellow powder or crystal . It is stable if stored as directed and should be protected from light and heat .

Aplicaciones Científicas De Investigación

1. Engineering Enzyme-Cleavable Oligonucleotides

  • Application Summary: This research involves the development of enzyme-cleavable oligonucleotides using Val-Ala-02 and Val-Ala-Chalcone phosphoramidites. These oligonucleotides contain cleavable linkers that can be used to achieve stimulus-responsive and site-specific cleavage of DNA .
  • Methods of Application: The researchers were inspired by the cathepsin B-sensitive dipeptide linkers in antibody–drug conjugates (ADCs) such as Adcetris. They developed Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides .
  • Results or Outcomes: Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

2. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates

  • Application Summary: This research involves the development of cleavable, self-immolative GnRH-III-drug conjugates which consist of a p-aminobenzyloxycarbonyl (PABC) spacer between a cathepsin B-cleavable dipeptide (Val-Ala, Val-Cit) and the classical anticancer drugs daunorubicin (Dau) and paclitaxel (PTX) .
  • Methods of Application: The researchers synthesized cleavable GnRH-III bioconjugates and non-cleavable GnRH-III-drug conjugates. They analyzed all compounds for their antiproliferative activity .
  • Results or Outcomes: The cleavable GnRH-III bioconjugates revealed a growth inhibitory effect on GnRH receptor-expressing A2780 ovarian cancer cells, while their activity was reduced on Panc-1 pancreatic cancer cells exhibiting a lower GnRH receptor level .

3. Antibody-Drug Conjugates (ADCs) Synthesis

  • Application Summary: “Fmoc-Val-Ala-PAB” is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Ala will specifically be cleaved by Cathepsin B. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
  • Methods of Application: The compound is used as a linker to connect an antibody with a drug. The linker is stable in the bloodstream but cleaves to release the drug once inside the target cell .
  • Results or Outcomes: The use of this linker in ADCs allows for targeted drug delivery, increasing the effectiveness of the drug and reducing side effects .

4. Targeted Tumor Therapy

  • Application Summary: “Fmoc-Val-Ala-PAB” is used in targeted tumor therapy. It is part of a conjugate that binds to GnRH receptors on cancer cells, allowing for targeted drug delivery .
  • Methods of Application: The compound is used as part of a conjugate that includes a drug and a targeting moiety. The conjugate binds to GnRH receptors on cancer cells, and the drug is released inside the cell .
  • Results or Outcomes: This method allows for targeted delivery of drugs to cancer cells, potentially increasing the effectiveness of the drug and reducing side effects .

5. Synthesis of Antibody-Drug Conjugates (ADCs) for Targeted Drug Delivery

  • Application Summary: “Fmoc-Val-Ala-PAB” is a peptide cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs). The Val-Ala will specifically be cleaved by Cathepsin B. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
  • Methods of Application: The compound is used as a linker to connect an antibody with a drug. The linker is stable in the bloodstream but cleaves to release the drug once inside the target cell .
  • Results or Outcomes: The use of this linker in ADCs allows for targeted drug delivery, increasing the effectiveness of the drug and reducing side effects .

6. Synthesis of PEGylated ADCs

  • Application Summary: “Fmoc-Val-Ala-PAB-PNP” is a peptide cleavable ADC linker used in the synthesis of PEGylated antibody-drug conjugates (ADCs). The Val-Ala will specifically be cleaved by Cathepsin B. The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
  • Methods of Application: The compound is used as a linker to connect an antibody with a drug. The linker is stable in the bloodstream but cleaves to release the drug once inside the target cell .
  • Results or Outcomes: The use of this linker in PEGylated ADCs allows for targeted drug delivery, increasing the effectiveness of the drug and reducing side effects .

Safety And Hazards

Fmoc-Val-Ala-PAB is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Propiedades

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O5/c1-18(2)27(29(36)31-19(3)28(35)32-21-14-12-20(16-34)13-15-21)33-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27,34H,16-17H2,1-3H3,(H,31,36)(H,32,35)(H,33,37)/t19-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIEQFKSWCKVBTP-PPHZAIPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Ala-PAB

Citations

For This Compound
6
Citations
C **, AH EI‐Sagheer, S Li, KA Vallis… - Angewandte …, 2022 - Wiley Online Library
… To achieve this, Fmoc-Val-Ala-PAB-OH was brominated by N-bromosuccinimide (NBS) and triphenylphosphine (PPh 3 ). The resultant Fmoc-Val-Ala-PAB-Br was reacted with 7-…
Number of citations: 7 onlinelibrary.wiley.com
PJ Burke, BE Toki, DW Meyer, JB Miyamoto… - Bioorganic & medicinal …, 2009 - Elsevier
Cytotoxic agents streptonigrin and 17-amino-geldanamycin were linked to monoclonal antibodies (mAbs), forming antibody–drug conjugates (ADCs) for antigen-mediated targeting to …
Number of citations: 82 www.sciencedirect.com
A Borbély, E Figueras, A Martins, L Bodero… - …, 2019 - Wiley Online Library
… The linker Fmoc−Val−Ala−PAB27 was deprotected by piperidine and the crude free amine was subsequently reacted with 4-pentynoic acid. Then, the hydroxyl group was activated …
LA Bodero Padilla - 2018 - irinsubria.uninsubria.it
Targeted drug delivery is a growing-interest field in cancer therapy as a strategy for overcoming the systemic cytotoxicity associated to traditional chemotherapy. One important …
Number of citations: 3 irinsubria.uninsubria.it
S Parente - 2019 - irinsubria.uninsubria.it
Three projects, based on the use of diketopiperazines (DKP) as scaffold for the synthesis of small molecules with peptidomimetic character, will be examined in this thesis. Our efforts to …
Number of citations: 3 irinsubria.uninsubria.it
К ЛУТЦ, ЯН АНДЕРЛЬ, К МЮЛЛЕР, В ЗИМОН… - elibrary.ru
Изобретение относится к конъюгату, включающему в себя (а) аматоксин, включающий (i) аминокислоту 4 с 6'-дезокси-положением и (ii) аминокислоту 8 с S-дезокси-…
Number of citations: 0 elibrary.ru

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.